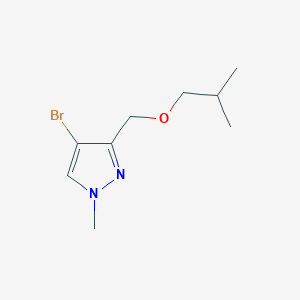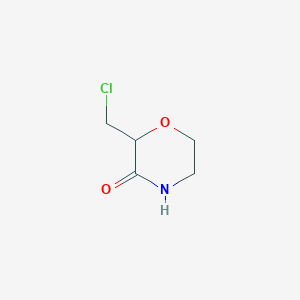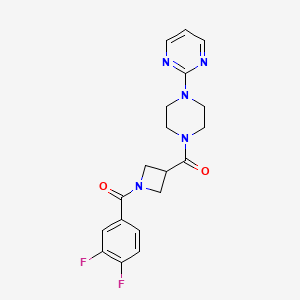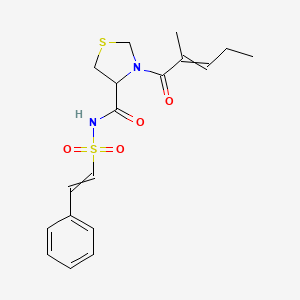
3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits potential therapeutic properties and has been extensively studied for its use in various scientific research applications.
科学的研究の応用
Synthesis and Biological Evaluation
The compound 3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one, part of the 2-pyridyl [3H]-quinazolin-4-one derivatives, has been explored for its potential anti-tumor and anti-microbial properties. A study by Eweas et al. (2021) synthesized this compound starting from 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid, leading to the creation of various derivatives with potential biological activities. Some of these compounds demonstrated significant antiproliferative and antimicrobial activities, suggesting their potential as therapeutic agents Eweas, A. F., Abdallah, Q. M. A., & Elbadawy, M. (2021). Current Chemistry Letters.
Antifungal Activity Studies
Another research direction for derivatives of this compound includes their antifungal properties. Shivan and Holla (2011) synthesized 3-aryl-2-methyl-quinazolin-4-ones, which underwent reactions to produce compounds tested for antifungal activities. These studies indicate the potential use of such compounds in developing antifungal therapies Shivan, M., & Holla, B. S. (2011). Journal of chemical and pharmaceutical research.
Insecticidal Efficacy
The insecticidal efficacy of novel bis quinazolin-4(3H)-one derivatives, potentially including the 3-(1-(5-bromonicotinoyl)piperidin-3-yl) variant, has been evaluated. El-Shahawi et al. (2016) synthesized a series of these compounds, which were tested for their effectiveness against various insects, highlighting a potential application in pest control El-Shahawi, M. M., El-ziaty, A. K., Morsy, J., & Aly, A. (2016). Journal of Heterocyclic Chemistry.
Anticancer Activity
The 2,4-diaminoquinazoline series, related to the structure , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, showcasing its potential as a lead candidate for tuberculosis drug discovery. This class of compounds demonstrates bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating their promise in TB therapy development Odingo, J., O’Malley, T., Kesicki, E., Alling, T., Bailey, M., Early, J. V., Ollinger, J., Dalai, S., Kumar, N., Singh, R. V., Hipskind, P., Cramer, J., Ioerger, T., Sacchettini, J., Vickers, R., & Parish, T. (2014). Bioorganic & medicinal chemistry.
Antiviral Activities
Further, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, synthesized via microwave technique, were screened for antiviral activities against several respiratory and biodefense viruses. This study opens avenues for the use of quinazolin-4(3H)-one derivatives in the treatment of viral infections, demonstrating their broad-spectrum antiviral potential Selvam, P., Vijayalakshimi, P., Smee, D., Gowen, B., Julander, J., Day, C., & Barnard, D. (2007). Antiviral Chemistry and Chemotherapy.
特性
IUPAC Name |
3-[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c20-14-8-13(9-21-10-14)18(25)23-7-3-4-15(11-23)24-12-22-17-6-2-1-5-16(17)19(24)26/h1-2,5-6,8-10,12,15H,3-4,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQGCWJDHNQMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate](/img/structure/B2536376.png)
![4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2536378.png)
![2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2536382.png)
![Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2536383.png)
![Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate](/img/structure/B2536384.png)
![2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536386.png)
![methyl 3-[1-(3,5-dinitrophenyl)-N-(pyridin-2-yl)formamido]propanoate](/img/structure/B2536387.png)


![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2536391.png)

![Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2536394.png)

